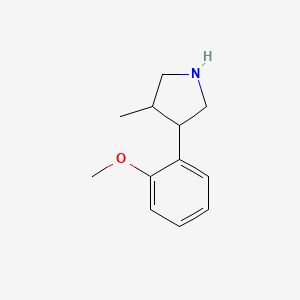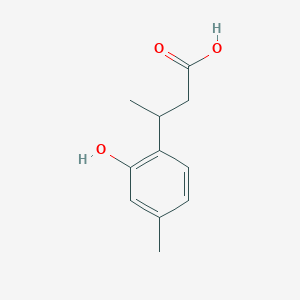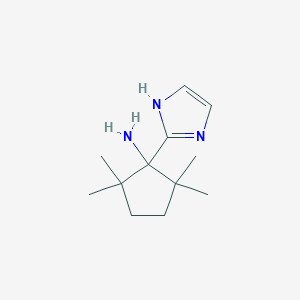
1-(1H-Imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine is a compound that features an imidazole ring attached to a cyclopentane structure with four methyl groups The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-(1H-Imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Cyclopentane Derivative Preparation: The cyclopentane derivative with four methyl groups can be prepared through alkylation reactions.
Coupling Reaction: The final step involves coupling the imidazole ring with the cyclopentane derivative under basic conditions to form the target compound
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
1-(1H-Imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction of the imidazole ring can be achieved using sodium borohydride or lithium aluminum hydride, resulting in the formation of imidazoline derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen atoms of the imidazole ring using alkyl halides or acyl chlorides, forming N-substituted imidazole derivatives
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Wissenschaftliche Forschungsanwendungen
1-(1H-Imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to the biological activity of the imidazole ring.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Catalysis: The compound serves as a ligand in coordination chemistry, facilitating various catalytic reactions.
Wirkmechanismus
The mechanism of action of 1-(1H-Imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine involves its interaction with biological targets through the imidazole ring. The nitrogen atoms in the imidazole ring can coordinate with metal ions, influencing enzymatic activity and disrupting cellular processes. This coordination can inhibit the function of metalloenzymes, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-(1H-Imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine can be compared with other imidazole derivatives such as:
1-(1H-Imidazol-2-yl)ethanone: This compound has a simpler structure and is used primarily in organic synthesis.
2-(1H-Imidazol-2-yl)pyridine: Known for its use in coordination chemistry and as a ligand in catalysis.
1-(5-Phenyl-1H-imidazol-2-yl)ethanone: This derivative has applications in medicinal chemistry as an antimicrobial agent.
The uniqueness of this compound lies in its cyclopentane structure with four methyl groups, which imparts distinct steric and electronic properties, making it suitable for specific applications in materials science and catalysis .
Eigenschaften
Molekularformel |
C12H21N3 |
|---|---|
Molekulargewicht |
207.32 g/mol |
IUPAC-Name |
1-(1H-imidazol-2-yl)-2,2,5,5-tetramethylcyclopentan-1-amine |
InChI |
InChI=1S/C12H21N3/c1-10(2)5-6-11(3,4)12(10,13)9-14-7-8-15-9/h7-8H,5-6,13H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
FNKMXHABIYUSPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C1(C2=NC=CN2)N)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


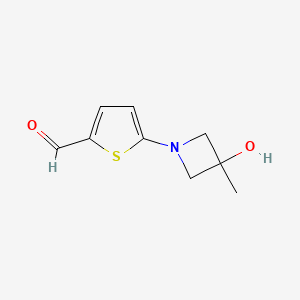
![Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219333.png)
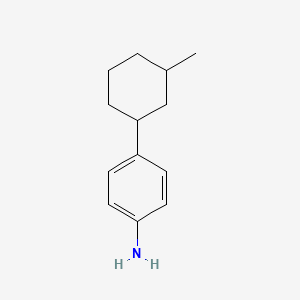

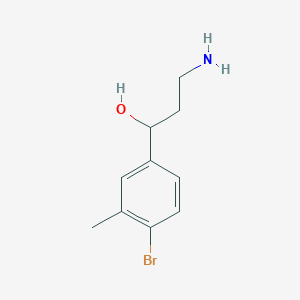
![{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol](/img/structure/B13219344.png)
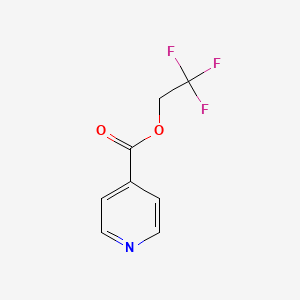
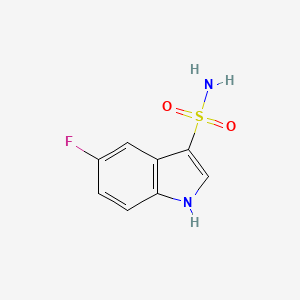
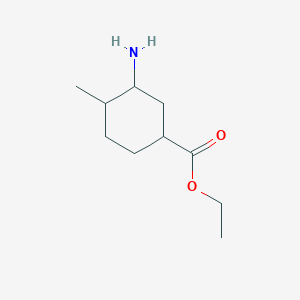
![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide](/img/structure/B13219371.png)
![(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide](/img/structure/B13219374.png)
